N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride
Description
N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride (CAS: 1256789-17-9, MFCD29035058) is a pyridine-based compound featuring a dimethylamine group at the 3-position and a piperidin-4-yl substituent at the 6-position of the pyridine ring. The dihydrochloride salt enhances its water solubility, making it suitable for applications in medicinal chemistry and biochemical research. This compound is cataloged with a purity of 95% and is structurally characterized by its bicyclic amine system, which may influence its binding affinity to biological targets such as receptors or enzymes .
Properties
IUPAC Name |
N,N-dimethyl-6-piperidin-4-ylpyridin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-15(2)11-3-4-12(14-9-11)10-5-7-13-8-6-10;;/h3-4,9-10,13H,5-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBIAHSOXFCMFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=C(C=C1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride typically involves the reaction of 6-chloropyridin-3-amine with piperidine under controlled conditions. The reaction is followed by the methylation of the resulting intermediate to obtain the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
QY-1631 (N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride, CAS: 1501756-03-1)
- Key Differences : The piperidin-4-yl group is at the 4-position of the pyridine ring, and the dimethylamine substituent is at the 2-position.
QY-3520 (N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride, CAS: 1858242-40-6)
4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride (CAS: 1193388-05-4)
- Key Differences : Substitutes piperidine with pyrrolidine and places the amine group at the 3-position.
- Implications: The smaller pyrrolidine ring (5-membered vs.
Compounds with Alternative Heterocyclic Cores
N-((3R,6S)-6-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride (CAS: SA50004)
Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine Hydrochloride (CAS: 1354954-33-8)
- Key Differences : Uses a pyrimidine ring with a diethylamine group and a chiral pyrrolidin-3-yloxy substituent.
- Implications : The ether linkage and pyrimidine core could improve metabolic stability compared to pyridine derivatives .
Physicochemical and Functional Comparisons
Research and Application Insights
- Synthetic Versatility : The dihydrochloride salt form is advantageous for aqueous reaction systems, similar to azoamidine initiators used in polymerization .
Biological Activity
N,N-Dimethyl-6-piperidin-4-ylpyridin-3-amine dihydrochloride is a synthetic organic compound recognized for its potential biological activities. This compound features a piperidine ring linked to a pyridine moiety, which contributes to its unique pharmacological properties. Its dihydrochloride salt form enhances solubility in aqueous environments, making it suitable for various biological applications.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₁H₁₅Cl₂N₃
- Molecular Weight : 246.17 g/mol
The compound's structure allows for interactions with various biological targets, including enzymes and receptors, which are crucial for its biological activity.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular functions.
- Receptor Binding : It can bind to various receptors, modulating cellular signaling pathways that are critical for physiological responses.
- Pathway Modulation : The compound affects pathways related to cell growth, apoptosis, and immune responses, making it a candidate for therapeutic applications.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
Studies have shown that this compound possesses significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating moderate to potent cytotoxicity. For instance, in vitro studies indicated that the compound effectively inhibited the proliferation of ovarian and breast cancer cells while exhibiting limited toxicity towards non-cancerous cells.
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. Preliminary findings suggest that it exhibits inhibitory effects against a range of bacterial strains, indicating its potential as an antimicrobial agent.
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Studies have indicated favorable absorption and distribution characteristics, which are critical for effective drug formulation and delivery.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Anticancer Efficacy : In a study assessing the cytotoxic effects on ovarian cancer cells, the compound showed an IC50 value of approximately 15 µM, indicating significant potency against this cell line.
- Antimicrobial Testing : A series of tests demonstrated that the compound effectively inhibited the growth of Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.
- Mechanistic Insights : Further investigations revealed that the compound induced apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
